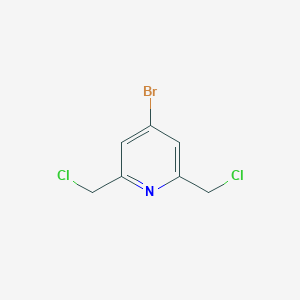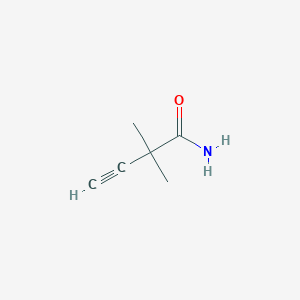
N-Boc-3-(4-氰基苯基)恶唑烷酮
描述
“N-Boc-3-(4-cyanophenyl)oxaziridine” is a chemical compound with the molecular formula C13H14N2O3 . It is also known by other names such as “tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate” and "tert-butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate" .
Molecular Structure Analysis
The molecular weight of “N-Boc-3-(4-cyanophenyl)oxaziridine” is 246.27 g/mol . The InChI Key is ACXPNVRTMHEHMQ-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)N1C(O1)C2=CC=C(C=C2)C#N .科学研究应用
亲电子胺化和化合物合成
N-Boc-3-(4-氰基苯基)恶唑烷酮主要用于亲电子胺化,这是一个在有机化学中引入含氮基团至分子的重要过程。它已被用于将 N-Boc 基团转移到伯胺和仲胺,形成 N β-Boc-肼,以及转移到烯醇,生成 N-Boc-氨基衍生物。该化合物具有稳定性,且可在温和条件下操作,使其成为化学合成中的有价值试剂 (Vidal 等,1993)。
受保护的 α-氨基酮的合成
在受保护的 α-氨基酮的合成中,N-Boc-3-(4-氰基苯基)恶唑烷酮起着至关重要的作用。它用于对映纯 α-甲硅烷基酮进行亲电子胺化,随后去除胺化产物中的甲硅烷基定向基团。该方法对于生产中等对映异构纯度的 α-氨基酮具有重要意义 (Enders 等,1998)。
抗真菌剂和抗芳香化酶剂的开发
N-Boc-3-(4-氰基苯基)恶唑烷酮已被用于抗真菌剂和抗芳香化酶剂的合成。在一项研究中,外消旋和对映纯苯并呋喃甲胺与该恶唑烷酮反应生成 N-Boc-肼。然后将它们转化为三唑(一种有效的抗芳香化酶剂),显示出良好的总收率和高对映异构过量 (Messina 等,2000)。
脂肽合成
N-Boc-3-(4-氰基苯基)恶唑烷酮已应用于使用腙化学连接合成大脂肽。该方法允许创建复杂的分子结构,这对于新材料和药物的开发非常重要 (Melnyk 等,2009)。
有机金属试剂的亲电子胺化
该化合物还参与有机金属试剂(例如二有机锌试剂)的亲电子胺化。事实证明,它可以有效地生成 N-Boc 保护的伯胺,收率从中等到好,突出了它在各种化学反应中的多功能性和效率 (Ghoraf 和 Vidal,2008)。
安全和危害
“N-Boc-3-(4-cyanophenyl)oxaziridine” is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory tract irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
属性
IUPAC Name |
tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369338, DTXSID301184200 | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(4-cyanophenyl)oxaziridine | |
CAS RN |
158807-35-3, 150884-56-3 | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Boc-3-(4-cyanophenyl)oxaziridine (BCPO) interact with its targets and what are the downstream effects?
A1: BCPO acts as an electrophilic aminating agent. It transfers its N-Boc group to nucleophiles like primary and secondary amines to form N-Boc-hydrazines , and to enolates to yield N-Boc-amino derivatives . This N-Boc protection strategy is widely used in organic synthesis, particularly in peptide chemistry, to temporarily block reactive amine groups.
Q2: What is the structural characterization of N-Boc-3-(4-cyanophenyl)oxaziridine?
A2: * Molecular Formula: C13H14N2O3 * Molecular Weight: 246.26 g/mol * Physical Data: It exists as a white to slightly beige crystalline powder with a melting point range of 57-63 °C. In solution, it presents as a mixture of trans- and cis-isomers due to the inversion of the pyramidal nitrogen atom .
Q3: How is N-Boc-3-(4-cyanophenyl)oxaziridine synthesized?
A3: The synthesis of BCPO involves a two-step process:
- Oxidation: The imine intermediate is then oxidized using Oxone (potassium peroxymonosulfate) to yield the final product, BCPO .
Q4: Are there any specific applications of N-Boc-3-(4-cyanophenyl)oxaziridine highlighted in the research?
A4: The research specifically demonstrates BCPO's utility in synthesizing lipopeptides through a process called hydrazone chemical ligation . This involves reacting a hydrazinopeptide, prepared using BCPO, with a lipophilic peptide aldehyde. This methodology allows for the creation of large and complex lipopeptides, which hold significance in various biological and pharmaceutical applications.
Q5: What are the safety considerations for handling N-Boc-3-(4-cyanophenyl)oxaziridine?
A5: BCPO can cause skin and eye irritation. It is crucial to handle it with care, using appropriate personal protective equipment in a well-ventilated area. Additionally, its decomposition products, including nitrogen oxides, carbon monoxide, and carbon dioxide, are hazardous and require careful management. While the compound itself is not listed as a carcinogen, understanding its potential hazards and safe handling procedures is essential .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)



![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)